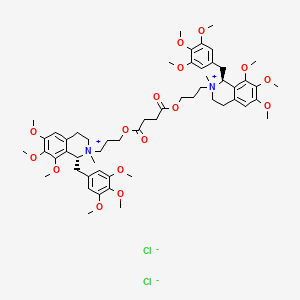
Nuromax
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:
Esterification: Succinic acid is esterified with 3,4,5-trimethoxybenzyl alcohol to form the corresponding ester.
Industrial Production Methods: Industrial production of doxacurium chloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Controlled Reaction Conditions: Maintaining specific temperature, pH, and reaction time to achieve optimal esterification and quaternization.
Types of Reactions:
Oxidation: Doxacurium chloride can undergo oxidation reactions, although these are not commonly utilized in its clinical applications.
Reduction: Reduction reactions are not typically associated with doxacurium chloride.
Substitution: The compound can undergo substitution reactions, particularly involving the quaternary ammonium groups.
Common Reagents and Conditions:
Oxidizing Agents: Not commonly used with doxacurium chloride.
Reducing Agents: Not typically applicable.
Substitution Reagents: Quaternary ammonium compounds and isoquinolinium derivatives are used in the synthesis process.
Major Products Formed: The primary product formed from the synthesis of doxacurium chloride is the final compound itself, with minimal by-products due to the controlled reaction conditions .
Scientific Research Applications
Doxacurium chloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and receptor binding.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety as a muscle relaxant during anesthesia.
Industry: Employed in the development of new neuromuscular blocking agents with improved properties.
Mechanism of Action
Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparison with Similar Compounds
Pancuronium: Another nondepolarizing neuromuscular blocking agent, but less potent than doxacurium chloride.
Metocurine: Similar in function but less potent compared to doxacurium chloride.
Atracurium: A nondepolarizing agent with a shorter duration of action compared to doxacurium chloride.
Mivacurium: A related compound with a shorter duration of action and different pharmacokinetic profile .
Uniqueness of Doxacurium Chloride: Doxacurium chloride is unique due to its long duration of action and high potency compared to other neuromuscular blocking agents. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures .
Properties
Molecular Formula |
C56H78Cl2N2O16 |
|---|---|
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;; |
InChI Key |
APADFLLAXHIMFU-QBTMMFGGSA-L |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyms |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















